N-Phenylisonicotinamidine

Description

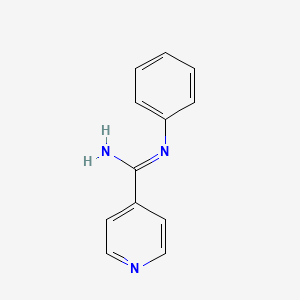

Structure

3D Structure

Properties

CAS No. |

23573-51-5 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

N'-phenylpyridine-4-carboximidamide |

InChI |

InChI=1S/C12H11N3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,13,15) |

InChI Key |

CVDXRDXVUQLBRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |

Other CAS No. |

23573-51-5 |

Origin of Product |

United States |

Foundational & Exploratory

N-Phenylisonicotinamidine: A Scaffolding Perspective on Its Potential Biological Activities

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the potential biological activities of N-Phenylisonicotinamidine. While direct studies on this specific molecule are limited, a wealth of information on its structural analogs, particularly isonicotinic acid and nicotinamide derivatives, allows for a well-grounded exploration of its therapeutic promise. This document synthesizes existing data to forecast its likely pharmacological profile, offering insights into potential anticancer, antimicrobial, and anti-inflammatory applications.

Introduction: The Isonicotinamidine Scaffold

This compound belongs to the broader class of nicotinamides, which are derivatives of nicotinic acid (Vitamin B3). These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their role in fundamental biochemical processes.[1][2] The core structure, featuring a pyridine ring and an amidine group, provides a versatile platform for designing molecules with diverse pharmacological activities. The phenyl substitution on the amidine nitrogen is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Potential Anticancer Activity

Derivatives of nicotinamide and isonicotinic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[3]

Antiproliferative Effects and Cytotoxicity

Substituted phenylfuranylnicotinamidines have been shown to exhibit cytotoxic activities against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic. For instance, certain derivatives have displayed submicromolar GI50 values, indicating potent growth inhibition.[4]

Mechanistic Insights: DNA Interaction and Beyond

A plausible mechanism of action for the anticancer effects of nicotinamidine derivatives is their ability to interact with DNA. Some studies have shown that these compounds can induce nuclease-like DNA degradation, a key feature for chemotherapeutic agents. The presence of the amidine group appears to be crucial for this DNA cleavage affinity.[4] Furthermore, other nicotinamide derivatives have been found to induce apoptosis and cause cell cycle arrest, highlighting multiple avenues for their anticancer effects.[3]

Table 1: Cytotoxic Activity of Representative Nicotinamidine Derivatives

| Compound Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| Phenylfuranylnicotinamidine 4e | Various | 0.83 | [4] |

Predicted Antimicrobial Properties

The isonicotinic acid scaffold is a cornerstone of several established antimicrobial agents. This suggests a strong likelihood that this compound and its derivatives could possess significant antibacterial and antifungal properties.

Antibacterial Spectrum

Nicotinic acid and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial effects.[1] For example, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1] Similarly, substituted phenylfuranylnicotinamidines have demonstrated activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10–20 µM.[4]

Antifungal Potential

In addition to antibacterial activity, derivatives of nicotinamide have been investigated for their fungicidal properties. Certain novel nicotinamide derivatives have shown potential as succinate dehydrogenase (SDH) inhibitors, a mechanism of action for some commercial fungicides.[5]

Table 2: Antimicrobial Activity of Representative Nicotinamide/Nicotinamidine Derivatives

| Compound Derivative | Microorganism | MIC | Reference |

| Acylhydrazone of Nicotinic Acid | Staphylococcus epidermidis | 1.95 µg/mL | [1] |

| Acylhydrazone of Nicotinic Acid | MRSA | 7.81 µg/mL | [1] |

| Phenylfuranylnicotinamidine 4a/4b | Staphylococcus aureus | 10 µM | [4] |

Prospective Anti-inflammatory Action

Chronic inflammation is a key driver of numerous diseases, and isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. For instance, some isonicotinic acid-derived compounds are thought to exert their effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. The suppression of reactive oxygen species (ROS) overproduction is another promising approach for treating chronic inflammation, and isonicotinic acid derivatives have shown potential in this area.

In Vivo Efficacy

The anti-inflammatory potential of nicotinamide derivatives has been demonstrated in in vivo models of inflammation. For example, a novel nicotinamide derivative has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard acute inflammation model.[6]

Experimental Protocols: A Blueprint for Evaluation

The following section outlines standardized, step-by-step methodologies for assessing the biological activities of this compound, based on established protocols for its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the antiproliferative effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration causing 50% growth inhibition) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the in vivo acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer this compound orally at different doses. A control group should receive the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Path Forward: Workflows and Pathways

General Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of this compound.

Potential Anti-inflammatory Signaling Pathway

Caption: A putative anti-inflammatory mechanism of action for this compound.

Future Directions and Conclusion

The existing literature strongly supports the hypothesis that this compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to compounds with proven anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for its further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the activities predicted in this review. Should these initial screenings prove successful, subsequent studies should elucidate its precise mechanisms of action and evaluate its efficacy and safety in preclinical in vivo models. The versatility of the isonicotinamidine scaffold also offers ample opportunities for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity.

References

-

Nowak, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4434. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. Scientific Reports, 11(1), 435. [Link]

-

Zaharia, V., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 545-555. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1135–1151. [Link]

-

Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1246-1254. [Link]

-

Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(23), 5732. [Link]

-

Singh, N., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(10), 641-646. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- (EVT-427581) | 20651-89-2 [evitachem.com]

An In-Depth Technical Guide to N-Phenylisonicotinamidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. N-Phenylisonicotinamidine, a molecule integrating the well-established pyridine ring with the versatile amidine functional group, represents a compelling scaffold for the development of novel therapeutics. The pyridine moiety is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate pharmacokinetic properties.[1][2][3] The amidine group, a strong basic functional group, is a known pharmacophore in its own right, often utilized for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[4] This guide provides a comprehensive technical overview of this compound, addressing its chemical identity, synthetic pathways, and potential applications in drug discovery and development.

Chemical Identity and Nomenclature

A critical first step in the study of any compound is the unambiguous confirmation of its chemical identity. It is crucial to distinguish this compound from its close analogue, N-Phenylisonicotinamide. The former is a carboximidamide, while the latter is a carboxamide, differing in the nature of the carbon-nitrogen double bond.

This compound is systematically named N'-phenylpyridine-4-carboximidamide .

Chemical Structure:

Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | N'-phenylpyridine-4-carboximidamide | - |

| Molecular Formula | C₁₂H₁₁N₃ | - |

| Molecular Weight | 197.24 g/mol | - |

| CAS Number | Not readily available in public databases | - |

It is important to note that a definitive CAS Registry Number® for N'-phenylpyridine-4-carboximidamide could not be located in a comprehensive search of publicly available chemical databases. Researchers should exercise caution and verify the identity of this compound through analytical means upon synthesis or acquisition.

Table 2: Chemical Synonyms and Related Compounds

| Compound Name | CAS Number | Relationship |

| This compound | - | Primary subject |

| N'-phenylpyridine-4-carboximidamide | - | IUPAC Name |

| N-Phenylisonicotinamide | 3034-31-9 | Amide analogue |

| Isonicotinamide | 1453-82-3 | Parent amide |

| 4-Phenylpyridine | 939-23-1 | Parent pyridine derivative |

Synthetic Methodologies: A Proposed Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established methods for amidine synthesis. The Pinner reaction, a classic method for converting nitriles into amidines, provides a robust framework.[5][6]

Proposed Synthetic Pathway: Pinner Reaction

The synthesis of this compound can be envisioned as a two-step process starting from isonicotinonitrile (4-cyanopyridine).

Proposed Pinner reaction for this compound.

Step 1: Formation of the Pinner Salt (Ethyl pyridine-4-carboximidate hydrochloride)

The first step involves the reaction of isonicotinonitrile with an anhydrous alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms the corresponding imidate hydrochloride salt, commonly known as a Pinner salt.[7] The mechanism proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.

Experimental Protocol:

-

Dissolve isonicotinonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl pyridine-4-carboximidate hydrochloride.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The presence of water would lead to the hydrolysis of the Pinner salt to the corresponding ester and ammonium chloride, a common side reaction.

-

Anhydrous HCl: Gaseous HCl is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis.

-

Precipitation with Ether: Pinner salts are generally insoluble in non-polar solvents like diethyl ether, allowing for their easy isolation from the reaction mixture.

Step 2: Amination of the Pinner Salt to Form this compound

The isolated Pinner salt is then reacted with aniline in an anhydrous solvent to yield the final product, this compound. The reaction proceeds through nucleophilic attack of the aniline on the imidate carbon, followed by the elimination of ethanol.

Experimental Protocol:

-

Suspend the dried ethyl pyridine-4-carboximidate hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of aniline to the suspension.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Solvent: As in the first step, anhydrous conditions are crucial to prevent hydrolysis of the Pinner salt and the amidine product.

-

Inert Atmosphere: Prevents the oxidation of aniline and other reaction components.

-

Purification: Recrystallization or chromatography is necessary to remove any unreacted starting materials and byproducts, such as ammonium chloride and excess aniline.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are not extensively documented. However, based on its structure, certain characteristics can be predicted.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of aromatic rings and the potential for intermolecular hydrogen bonding would favor a solid state. |

| Melting Point | Moderately high | Aromatic stacking and hydrogen bonding interactions would contribute to a higher melting point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water. | The pyridine and phenyl groups provide some lipophilicity, while the amidine and pyridine nitrogens can act as hydrogen bond acceptors. |

| pKa | Basic (pKa of the protonated form likely in the range of 8-10) | The amidine functional group is a strong base. |

Structural Elucidation:

Upon successful synthesis, the structure of this compound should be unequivocally confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine and phenyl rings. The chemical shifts and coupling patterns will be indicative of their substitution patterns. The NH proton of the amidine group would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the molecule, including the amidine carbon, which would have a characteristic chemical shift.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the amidine group (around 1650 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Potential Applications in Drug Development

The hybrid nature of this compound, combining a pyridine ring and an amidine moiety, suggests a range of potential therapeutic applications. Both scaffolds are prevalent in numerous biologically active compounds.[4][8]

Potential Therapeutic Areas:

-

Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] The amidine group is also a key feature in several antimicrobial and antiparasitic drugs.[4] The combination of these two pharmacophores could lead to compounds with enhanced or novel antimicrobial properties.

-

Enzyme Inhibition: The basic amidine group can act as a bioisostere for other cationic groups and can form strong salt bridges with acidic residues in the active sites of enzymes. This makes this compound a potential candidate for the development of enzyme inhibitors for various therapeutic targets.

-

Receptor Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecule possesses a rigid, planar structure that could facilitate binding to various receptors. Nicotinic acetylcholine receptors, for instance, are a well-known target for pyridine-containing compounds.[9]

-

Anti-inflammatory and Anticancer Activity: Numerous pyridine and amidine derivatives have demonstrated anti-inflammatory and anticancer properties.[2][4][10] The potential of this compound in these areas warrants further investigation.

Illustrative Drug Development Workflow:

A conceptual workflow for the development of this compound-based therapeutics.

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis, while not explicitly detailed in the literature, can be readily approached through established methodologies like the Pinner reaction. The combination of the pyridine and amidine pharmacophores suggests a high potential for biological activity across various therapeutic areas.

Future research should focus on the definitive synthesis and characterization of this compound to establish its physicochemical properties. Subsequently, a systematic biological evaluation is warranted to explore its potential as an antimicrobial, enzyme inhibitory, or receptor-modulating agent. Structure-activity relationship (SAR) studies, involving modifications of both the phenyl and pyridine rings, will be crucial in optimizing its biological activity and developing it into a viable lead compound for future drug development programs.

References

-

PubChem. 4-Phenylpyridine. [Link]

-

CAS Common Chemistry. N-Phenyl-1H-indole-3-carboxamide. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.

-

Chemistry Stack Exchange. Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. [Link]

-

Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC. [Link]

-

Design, synthesis and molecular modeling of novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from indomethacin as potent anti-inflammatory iNOS/PGE2 inhibitors. PubMed. [Link]

-

ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... [Link]

-

ResearchGate. (PDF) One-Pot Synthesis of Some Novel N-Aryl-1,4-Dihydropyridines Derivatives Bearing Nitrogen Mustard. [Link]

-

ResearchGate. (PDF) Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed. [Link]

-

ResearchGate. (PDF) Innovative Green Synthesis of 4-Aryl-Pyrazolo[8][11]Pyrano[2,3- d ]Pyrimidines under Catalyst-Free Conditions. [Link]

-

Scribd. Medicinal Uses of Pyridine Derivatives | PDF. [Link]

-

Reactions for making widely used aniline compounds break norms of synthesis. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

-

YouTube. Pinner Pyrimidine Synthesis. [Link]

-

Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

-

Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. PubMed. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method. NIH. [Link]

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

-

ResearchGate. Pinner reaction | Request PDF. [Link]

-

chemeurope.com. CAS registry number. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of aniline with chloroform under alkaline conditions lea - askIITians [askiitians.com]

- 10. Design, synthesis and molecular modeling of novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from indomethacin as potent anti-inflammatory iNOS/PGE2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Phenylpyridine(939-23-1) 1H NMR [m.chemicalbook.com]

Thermodynamic Stability of N-Phenylisonicotinamidine Derivatives: A Technical Guide

Executive Summary

N-Phenylisonicotinamidine derivatives represent a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa inhibitors like betrixaban). Their thermodynamic stability is governed by a complex interplay of prototropic tautomerism , E/Z stereoisomerism , and hydrolytic susceptibility .

This guide provides a rigorous analysis of these stability factors. Unlike simple amides, the amidine functionality (

Molecular Architecture & Isomerism

The core stability of this compound is dictated by the equilibrium between its tautomeric and stereoisomeric forms. This is not merely a structural curiosity but the primary driver of the compound's free energy profile.

Prototropic Tautomerism

The amidine group allows for the migration of a proton between the two nitrogen atoms. For N-phenyl derivatives, this equilibrium is heavily influenced by the electronic conjugation with the phenyl ring.

-

Tautomer A (Imine form): The double bond is located on the nitrogen bearing the phenyl group (

). This form allows for extended conjugation between the pyridine, the amidine -

Tautomer B (Enamine-like form): The double bond is on the unsubstituted nitrogen (

). This form is generally less stable due to the disruption of the continuous

E/Z Stereoisomerism

Around the

-

Z-Isomer: Often stabilized by an intramolecular hydrogen bond between the amidine N-H and the lone pair of the pyridine nitrogen (if sterically allowed) or ortho-substituents on the phenyl ring.

-

E-Isomer: Typically the kinetically formed product, but may isomerize to the Z-form to maximize dipole minimization or hydrogen bonding.

Thermodynamic Equilibrium Diagram

The following diagram illustrates the connectivity and energetic relationship between these species.

Figure 1: Isomerization and degradation landscape. The E/Z isomerization barrier is significant, often requiring acid catalysis or elevated temperatures to overcome.

Chemical Stability: Hydrolysis Kinetics

The primary degradation pathway for N-phenylisonicotinamidines is hydrolysis to isonicotinamide and aniline . This reaction is thermodynamically favorable (

Mechanism

Hydrolysis proceeds via the addition of water to the amidine carbon, forming a tetrahedral intermediate.

-

Acidic pH (pH < 5): The amidine is protonated (

). The cationic species is resistant to nucleophilic attack by water due to electrostatic repulsion, making the compound most stable in this region. -

Neutral/Basic pH (pH > 7): The concentration of the neutral free base increases. Hydroxide ions (

) or water molecules attack the

Comparative Stability Data

The following table summarizes the relative stability of isonicotinamidine derivatives compared to related functionalities.

| Functionality | Hydrolysis Rate ( | Dominant Instability Factor | |

| This compound | Moderate | 20 - 100 hours | Nucleophilic attack on C=N |

| Benzamidine | Slow | > 200 hours | Resonance stabilization |

| N-Alkyl Amidine | Fast | < 10 hours | Lack of conjugation |

| Isonicotinamide | Very Slow | > 1000 hours | Amide resonance |

Note: Data represents generalized trends for unsubstituted derivatives. Electron-withdrawing groups on the phenyl ring (e.g., -F, -Cl) accelerate hydrolysis by increasing the electrophilicity of the amidine carbon.

Experimental Characterization Protocols

To rigorously assess the thermodynamic stability of a new derivative, the following protocols must be employed. These are designed to be self-validating.

Protocol A: Determination of Isomerization Barrier (VT-NMR)

Objective: Calculate the activation energy (

-

Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL DMSO-

. -

Acquisition: Acquire

NMR spectra at 10 K intervals from 298 K to 393 K. -

Observation: Monitor the coalescence of the N-H protons or distinct phenyl signals.

-

Calculation: Use the Eyring equation:

where

Protocol B: pH-Rate Profile Construction

Objective: Identify the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 6.8, 7.4, and 9.0 (ionic strength adjusted to 0.15 M with NaCl).

-

Incubation: Dissolve compound to 100

in each buffer (with <1% DMSO cosolvent). Incubate at 37°C. -

Sampling: Aliquot samples at

hours. -

Quenching: Immediately dilute into cold acetonitrile to stop the reaction.

-

Analysis: Quantify remaining parent and formation of isonicotinamide via HPLC-UV (C18 column, Gradient 5-95% ACN/Water + 0.1% TFA).

-

Plotting: Plot

vs. time to obtain

Computational Assessment (DFT)

Before synthesis, thermodynamic stability can be predicted using Density Functional Theory (DFT).

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for organic amidines.

-

Solvation Model: PCM (Polarizable Continuum Model) with water is required, as vacuum calculations often erroneously predict the E-isomer as the global minimum due to the absence of dielectric stabilization.

-

Key Descriptor: Calculate the Boltzmann distribution of conformers. If the energy difference (

) between E and Z isomers is < 3 kcal/mol, expect a mixture in solution.

References

-

Isomerization Mechanisms: pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein J. Org. Chem. 2016 , 12, 2372–2381. Link

-

Hydrolysis Kinetics: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. J. Chem. Soc., Perkin Trans. 2. 2002 . Link

-

Prodrug Stability: Stability of alkoxycarbonylamidine prodrugs. Pharm.[1][2] Res. 1997 , 14, 1472–1478. Link

-

Factor Xa Inhibitors: Direct Factor Xa Inhibitors: Clinical Pharmacology and Clinical Development. Cleveland Clinic / Drug Development Research. Link

Sources

Unlocking the Therapeutic Potential of N-Phenylisonicotinamidine: A Technical Guide to Target Identification and Validation

Introduction

N-Phenylisonicotinamidine is a fascinating heterocyclic compound featuring a pyridine ring, an amidine group, and a phenyl substituent. While direct, extensive research on this specific molecule is nascent, its structural motifs are present in a multitude of biologically active compounds. This guide provides a comprehensive, in-depth exploration of potential therapeutic targets for this compound, grounded in established knowledge of its constituent chemical features. We will delve into the mechanistic rationale for each proposed target, provide detailed protocols for experimental validation, and offer a framework for advancing this promising compound through the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic applications of this compound.

Section 1: Inferred Pharmacology and Rationale for Target Selection

The chemical architecture of this compound suggests a high probability of interaction with several key classes of biological targets. The isonicotinamide core is a well-known pharmacophore, while the phenyl group can significantly influence binding affinity and selectivity. Our primary hypotheses for therapeutic targets are centered around pathways modulated by nicotinic acid and related compounds.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems.[1] The structural similarity of the isonicotinamidine moiety to nicotinic acid, a known modulator of nAChRs, strongly suggests that this compound may act as a ligand for these receptors.[2] Specifically, the α7 and α4β2 subtypes are compelling targets due to their involvement in inflammation, pain, and neurodegenerative disorders.[3][4]

Mechanistic Hypothesis: this compound may act as an agonist, antagonist, or allosteric modulator of nAChRs. Binding to the receptor could either mimic the effect of acetylcholine, block its action, or modify the receptor's response to its natural ligand.[5] The phenyl group may confer subtype selectivity, a highly desirable trait for minimizing off-target effects.

Section 2: Primary Target Class - Neuronal Receptors

Based on the structural alerts within this compound, neuronal receptors, particularly those responsive to nicotinic agonists, represent a primary avenue for investigation.

Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a key player in the cholinergic anti-inflammatory pathway and is implicated in cognitive function.[4] Its activation has been shown to be anti-inflammatory and analgesic.[3]

A systematic approach is required to validate and characterize the interaction of this compound with the α7 nAChR.

Caption: Workflow for α7 nAChR Target Validation.

Protocol 2.1.1: Radioligand Binding Assay

-

Objective: To determine if this compound binds to the α7 nAChR.

-

Materials:

-

Membranes from cells expressing human α7 nAChR.

-

Radioligand (e.g., [125I]α-bungarotoxin or [3H]epibatidine).

-

This compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

-

For non-specific binding control, add a high concentration of a known α7 nAChR ligand (e.g., nicotine).

-

Incubate at room temperature for 1-2 hours.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the compound to determine the IC50 value.

Protocol 2.1.2: Electrophysiology - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To characterize the functional effect (agonist, antagonist, or allosteric modulator) of this compound on α7 nAChR ion channel function.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α7 nAChR.

-

TEVC rig with microelectrodes.

-

Perfusion system.

-

Agonist (e.g., acetylcholine).

-

This compound.

-

-

Procedure:

-

Inject oocytes with α7 nAChR cRNA and incubate for 2-4 days.

-

Place an oocyte in the recording chamber and impale with two microelectrodes.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

To test for agonist activity, perfuse the oocyte with increasing concentrations of this compound and record the elicited current.

-

To test for antagonist activity, co-apply a fixed concentration of acetylcholine with increasing concentrations of this compound and measure the inhibition of the acetylcholine-evoked current.

-

To test for positive allosteric modulation, co-apply a sub-maximal concentration of acetylcholine with increasing concentrations of this compound and look for potentiation of the current.

-

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Target: GPR109A (HM74A or PUMA-G)

GPR109A is a G protein-coupled receptor for nicotinic acid, primarily expressed in adipocytes and immune cells.[2] Its activation leads to a decrease in free fatty acids and has anti-inflammatory effects. The structural similarity to nicotinic acid makes GPR109A a plausible target for this compound.

Caption: GPR109A Signaling Pathway.

Protocol 2.2.1: cAMP Assay

-

Objective: To determine if this compound activates GPR109A and inhibits cAMP production.

-

Materials:

-

Cells stably expressing human GPR109A (e.g., CHO-K1).

-

Forskolin.

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate GPR109A-expressing cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

-

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC50.

Section 3: Secondary Target Class - Enzymes

The amidine group in this compound can participate in hydrogen bonding and electrostatic interactions, making it a potential inhibitor of various enzymes.

Target: Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[6] Some heterocyclic compounds are known to possess anti-inflammatory properties through this mechanism.

Protocol 3.1.1: COX-1/COX-2 Inhibition Assay

-

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorescent COX inhibitor screening kit.

-

This compound.

-

Known COX inhibitors for control (e.g., indomethacin, celecoxib).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme, the assay buffer, and the test compound or control inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the product (e.g., prostaglandin H2) using the detection reagent provided in the kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

| Target | Assay | Parameter | Potential Therapeutic Indication |

| α7 nAChR | Radioligand Binding | IC50 | Inflammation, Neuropathic Pain, Alzheimer's Disease |

| Electrophysiology | EC50/IC50 | ||

| GPR109A | cAMP Assay | EC50 | Dyslipidemia, Atherosclerosis |

| COX-1/COX-2 | Enzyme Inhibition Assay | IC50 | Inflammation, Pain |

Section 4: Future Directions and Concluding Remarks

The therapeutic potential of this compound is, at present, a landscape of compelling possibilities derived from its chemical structure. The targets and protocols outlined in this guide provide a robust starting point for a systematic investigation. Positive results from these initial in vitro studies should be followed by more comprehensive preclinical evaluations, including pharmacokinetic profiling, in vivo efficacy studies in relevant disease models, and preliminary toxicology assessments. The journey from a promising molecule to a therapeutic agent is long and challenging, but the foundational work described herein is a critical first step in unlocking the potential of this compound for the benefit of patients.

References

-

Pike, N. (2022). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

- Albuquerque, E. X., et al. (2009). Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics. Physiological Reviews.

-

Bagdas, D., et al. (2023). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. PubMed. [Link]

- Brejc, K., et al. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

-

Corringer, P. J., et al. (2002). The nicotinic receptor ligand binding domain. PubMed. [Link]

- Damaj, M. I., et al. (2018). The antinociceptive and anti-inflammatory properties of the α7 nAChR Weak Partial Agonist p-CF(3) N,N-diethyl-N′-phenylpiperazine. Journal of Pharmacology and Experimental Therapeutics.

- Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors.

-

Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]

- Copeland, R. A. (2000).

-

Gotti, C., et al. (2000). Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study. British Journal of Pharmacology. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

Sources

- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nicotinic receptor ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic properties of the amidine group in N-Phenylisonicotinamidine

An In-Depth Technical Guide to the Electronic Properties of the Amidine Group in N-Phenylisonicotinamidine

Authored by: A Senior Application Scientist

Abstract

The amidine moiety is a cornerstone functional group in medicinal chemistry, prized for its unique electronic characteristics that govern its role in molecular recognition and its influence on pharmacokinetic profiles.[1] This guide provides a comprehensive exploration of the electronic properties of the amidine group, contextualized within the specific molecule this compound. We will dissect the interplay of resonance, inductive effects, and tautomerism that define the group's behavior. Furthermore, this document details the experimental and computational methodologies employed to probe these properties, offering field-proven insights into the causality behind experimental design. For researchers, scientists, and drug development professionals, this guide serves as a technical resource for understanding and leveraging the nuanced electronics of the amidine scaffold in modern therapeutic design.

The Amidine Functional Group: A Duality of Electron Donation and Withdrawal

At the heart of this compound lies the amidine functional group, a nitrogenous analogue of a carboxylic acid's amide. Its structure, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, gives rise to a fascinating electronic duality. This duality is not merely academic; it is the very source of the amidine's utility as a versatile pharmacophore.[1][2]

The electronic nature of the amidine group is dictated by two primary, and often competing, phenomena:

-

The Inductive Effect (-I): Nitrogen is more electronegative than carbon. Consequently, the nitrogen atoms in the amidine group exert an electron-withdrawing inductive effect through the sigma (σ) bond framework.[3][4] This effect polarizes the bonds, drawing electron density away from the central carbon atom.

-

The Resonance Effect (+M/+R): The lone pair of electrons on the sp³-hybridized nitrogen atom can be delocalized into the π-system of the N=C double bond.[3][5] This donation of electrons through the pi (π) system is a powerful electron-donating effect.

Crucially, when these two effects are in opposition, the resonance effect is typically predominant, defining the overall electronic character of the functional group.[4] In this compound, this delocalization extends further into the attached aromatic (phenyl) and heteroaromatic (isonicotinyl) rings, creating a complex electronic landscape that is highly sensitive to substitution and protonation state.

Resonance Stabilization and Charge Delocalization

The defining electronic feature of the amidine group is its significant resonance stabilization. The π-electrons are not confined to the C=N double bond but are delocalized across the entire three-atom N-C-N system. This delocalization results in two equivalent resonance contributors, where the positive charge is shared between the two nitrogen atoms and the negative charge resides on the imino nitrogen.

Caption: Resonance delocalization in the amidine functional group.

This delocalization has profound consequences:

-

Increased Basicity: The sharing of the lone pair makes the imino nitrogen (the one with the double bond) more electron-rich and thus more basic than the nitrogen in an imine. The resulting protonated amidinium ion is highly stabilized by resonance, with the positive charge shared equally by both nitrogen atoms.

-

Planar Geometry: The partial double-bond character of both C-N bonds favors a planar geometry for the N-C-N fragment to maximize π-orbital overlap.

Tautomerism in this compound

This compound, being an N,N'-disubstituted amidine, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly via the migration of a proton. The position of the double bond determines the specific tautomer.

Caption: Tautomeric equilibrium in this compound.

The equilibrium between these forms is subtle and depends on several factors:

-

Electronic Nature of Substituents: The electron-donating or electron-withdrawing nature of the phenyl and isonicotinyl groups can favor one tautomer over the other.[6][7]

-

Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

-

Intramolecular Hydrogen Bonding: The possibility of forming a stable intramolecular hydrogen bond can lock the molecule into a preferred tautomeric state.

Studies on N-arylamidines have often shown that the tautomer where the imino nitrogen is bonded to the aryl group (Tautomer A in the diagram) is favored.[7]

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a complete understanding of the amidine group's electronics.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying the electronic environment of nuclei in solution.

-

Causality: The chemical shift (δ) of a nucleus is directly proportional to the local electron density around it. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

-

Application:

-

¹H NMR: Can be used to observe the N-H proton and determine the major tautomer in solution. The chemical shift of the N-H proton can also provide information about hydrogen bonding.

-

¹³C NMR: The chemical shift of the central amidine carbon is highly sensitive to the electronic effects of the substituents and can confirm the degree of electron delocalization.

-

¹⁵N NMR: Directly probes the nitrogen atoms, providing unambiguous information about their hybridization state and electronic environment, which is crucial for distinguishing between tautomers.

-

Protocol: ¹H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is a polar aprotic solvent that can solubilize the compound and potentially slow down proton exchange, allowing for clearer observation of the N-H signal.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Integrate all signals to determine proton ratios.

-

Identify the aromatic signals corresponding to the phenyl and isonicotinyl rings.

-

Locate the broad singlet corresponding to the N-H proton. Its chemical shift and integration relative to other protons can indicate the predominant tautomer.

-

If two distinct N-H signals are observed, it suggests a mixture of tautomers in slow exchange on the NMR timescale.

-

B. UV-Visible Spectroscopy for pKa Determination

The basicity of the amidine group, quantified by its pKa value, is a direct reflection of its electronic properties. UV-Vis spectroscopy is a reliable method for measuring pKa.

-

Causality: The protonated (amidinium) and neutral forms of the molecule have different electronic structures and thus different chromophores. This leads to distinct absorption spectra. At a pH equal to the pKa, the concentrations of the acidic and basic forms are equal.

-

Application: By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the protonated and neutral forms are in equal concentration.

Protocol: Spectrophotometric pKa Determination

-

Stock Solution: Prepare a concentrated stock solution of this compound in methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 units around the expected pKa.

-

Measurement:

-

Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH.

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot absorbance at the chosen wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into electronic properties that are difficult to measure directly.[8][9]

-

Causality: DFT solves the Schrödinger equation approximately to calculate the electron density distribution of a molecule. From this, numerous electronic properties can be derived.

-

Application:

-

Geometry Optimization: Determines the lowest energy conformation of the molecule, providing accurate bond lengths and angles.

-

Tautomer Stability: The relative energies of the optimized tautomers can be calculated to predict the most stable form.

-

Molecular Electrostatic Potential (MEP) Mapping: Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity and electronic transitions.[10]

-

Workflow: DFT Analysis of this compound

Caption: A typical DFT workflow for analyzing molecular electronic properties.

Implications in Drug Design and Development

Understanding the electronic properties of the amidine in this compound is critical for predicting its behavior in a biological system.

Role in Molecular Recognition

The amidine group is an excellent bioisostere for carboxylates and other charged groups.[11] Its ability to engage in specific, directional interactions is a direct result of its electronic structure.

-

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the sp²-hybridized imino nitrogen, with its localized lone pair, is a strong hydrogen bond acceptor.

-

Salt Bridge Formation: Due to its basicity (pKa typically 9-12), the amidine group is protonated at physiological pH (7.4). The resulting amidinium cation can form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's active site.

Caption: Amidinium group forming key interactions in a receptor binding site.

Influence on Pharmacokinetics

The electronic properties of the amidine group significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility and Absorption: The basicity of the amidine group means that the charge state of the molecule is pH-dependent. Its positive charge at physiological pH generally increases aqueous solubility but can hinder passive diffusion across lipid membranes. This is a critical trade-off that drug developers must balance.

-

Metabolic Stability: While often stable, the amidine group can be susceptible to hydrolysis by amidase enzymes, converting it to the corresponding amide. The electronic environment around the amidine can modulate its susceptibility to such metabolic pathways.

Conclusion

The amidine group in this compound is a sophisticated functional unit whose electronic properties are governed by a delicate balance of resonance and inductive effects. This balance dictates its geometry, basicity, and tautomeric preferences. A thorough characterization using a combination of spectroscopic and computational methods is essential for any drug development program. The insights gained from such studies allow medicinal chemists to rationally design molecules with optimized target affinity and desirable pharmacokinetic properties, ultimately leveraging the unique electronic nature of the amidine scaffold to create more effective therapeutics.

References

-

Amine group - electron donating or withdrawing group? - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]

-

Substituent Effects - La Salle University. (n.d.). La Salle University. [Link]

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Amidine: Structure, Reactivity and Complexation Behaviour. (n.d.). IntechOpen. [Link]

-

Electronic Structure, Vibrational Assignments and Simulation Studies With A/T Rich DNA Duplex of an Aromatic Bis-Amidine Derivative. (2017). PubMed. [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PubMed Central. [Link]

-

Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. (n.d.). ResearchGate. [Link]

-

Substituent Effects in Tautomerism. Part 11.l para-Substitution in N- Phenylamid ines. (n.d.). Royal Society of Chemistry. [Link]

-

First-principles study of electronic properties of Zn and La doped and co-doped anatase TiO2. (2023). ResearchGate. [Link]

-

Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). (2017). Master Organic Chemistry. [Link]

-

Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][3][4]oxazin-3-yl)isonicotinamide. (n.d.). ResearchGate. [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

-

Computational Study of sp(x=1–3)‐Hybridized Be−Be Bonds Stabilized by Amidinate Ligands. (2020). ResearchGate. [Link]

-

Imines and Enamines: Preparation and Tautomerism. (2023). YouTube. [Link]

-

Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.). ResearchGate. [Link]

-

Applications of amide isosteres in medicinal chemistry. (2019). PubMed. [Link]

-

Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]

-

Generative organic electronic molecular design informed by quantum chemistry. (n.d.). PubMed Central. [Link]

-

Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). (n.d.). MDPI. [Link]

-

Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. (n.d.). PubMed Central. [Link]

-

Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation. (n.d.). ChemRxiv. [Link]

-

Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]

-

Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski Group. [Link]

-

The tautomeric forms of amides 1 are imidic acids 2. (n.d.). Thieme Chemistry. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]

-

X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). MDPI. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PubMed Central. [Link]

-

Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate. [Link]

-

Electrochemistry of Organic and Organometallic Compounds. (n.d.). MDPI. [Link]

-

Amidation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

THEORETICAL-EXPERIMENTAL STUDY OF S. (n.d.). UFAL. [Link]

-

Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. [Link]

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Substituent effects in tautomerism. Part 11. para-Substitution in N-phenylamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ufal.br [repositorio.ufal.br]

- 10. Electronic structure, vibrational assignments and simulation studies with A/T rich DNA duplex of an aromatic bis-amidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of N-Phenylisonicotinamidine Stock Solutions in DMSO

Introduction

N-Phenylisonicotinamidine is a molecule of interest in various research and drug development endeavors. Accurate and reproducible experimental results rely on the precise preparation and characterization of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, often favored for its ability to dissolve a wide range of organic compounds.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions in DMSO. Due to a lack of extensive published data on the specific solubility and stability of this compound, this guide emphasizes an empirical approach to determining these parameters. By following these protocols, researchers can ensure the quality and reliability of their stock solutions for downstream applications.

Chemical and Physical Properties of this compound

A summary of the known chemical properties of this compound is provided in the table below. It is important to note that specific solubility and stability data in DMSO are not widely available and should be determined experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃ | PubChemLite[3] |

| Monoisotopic Mass | 197.095 g/mol | PubChemLite[3] |

| Molecular Weight | 197.24 g/mol | Calculated |

| Appearance | To be determined by user | N/A |

| Solubility in DMSO | To be determined empirically | N/A |

| Stability in DMSO | To be determined empirically | N/A |

Materials and Equipment

Materials:

-

This compound solid (as pure as available)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ACS reagent grade or higher[1]

-

Sterile, amber glass vials with PTFE-lined caps

-

Sterile, disposable serological pipettes or calibrated micropipettes with low-retention tips

-

Lint-free wipes

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Magnetic stirrer and stir bars (optional)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)

-

Fume hood

-

Temperature-controlled storage (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

Safety Precautions

-

Handling: Always handle this compound solid and its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves at all times.[5]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for proper disposal.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Empirical Determination of Solubility and Preparation of a Stock Solution

This protocol outlines a method to determine the approximate solubility of this compound in DMSO and subsequently prepare a stock solution at a desired concentration.

1. Gravimetric Preparation of a Saturated Solution:

-

Tare a sterile, amber glass vial on an analytical balance.

-

Accurately weigh a small amount of this compound (e.g., 5-10 mg) into the vial and record the exact weight.

-

Using a calibrated micropipette, add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 2-3 minutes. If the solid dissolves completely, proceed to the next step. If not, sonicate for 5-10 minutes or use a magnetic stirrer.

-

Continue adding small, precise volumes of DMSO (e.g., 10 µL increments), followed by vortexing/sonication, until the solid is fully dissolved. Record the total volume of DMSO added.

-

To ensure saturation, add a very small additional amount of solid this compound and observe if it dissolves. If it does not, the solution is saturated.

2. Calculation of Approximate Solubility:

-

Calculate the approximate solubility using the following formula: Solubility (mg/mL) = (Initial mass of this compound (mg)) / (Total volume of DMSO added (mL))

3. Preparation of a Stock Solution at a Working Concentration:

-

It is best practice to prepare stock solutions at a concentration slightly below the determined solubility limit to ensure complete dissolution and stability.

-

Example Calculation for a 10 mM Stock Solution:

-

Molecular Weight (MW) of this compound = 197.24 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Mass (g) = Desired Concentration (mol/L) * Volume (L) * MW ( g/mol )

-

To prepare 1 mL (0.001 L) of a 10 mM solution:

-

Mass (mg) = 0.010 mol/L * 0.001 L * 197.24 g/mol * 1000 mg/g = 1.9724 mg

-

-

-

Procedure:

-

Accurately weigh 1.97 mg of this compound into a sterile, amber glass vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in DMSO.

Protocol for Assessing Stock Solution Stability

The stability of the prepared stock solution should be assessed under your specific laboratory conditions.[6][7]

1. Initial Assessment (Time Zero):

-

Prepare a fresh stock solution of this compound in DMSO.

-

Aliquot the stock solution into several sterile, amber glass vials to avoid multiple freeze-thaw cycles of the main stock.

-

Visually inspect the solution for any signs of precipitation or color change.

-

If analytical instrumentation (e.g., HPLC, LC-MS) is available, run a baseline analysis to determine the initial purity and concentration.

2. Short-Term Stability (Room Temperature and 4°C):

-

Store aliquots of the stock solution at room temperature (e.g., 20-25°C) and at 4°C.

-

Visually inspect the solutions at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).

-

If analytical methods are available, re-analyze the samples at these time points to check for degradation.

3. Long-Term Stability (-20°C and -80°C):

-

Store aliquots at -20°C and -80°C.

-

At various time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot rapidly and inspect it visually for any precipitation. Allow the solution to come to room temperature before use.

-

If precipitation is observed, attempt to redissolve by vortexing or gentle warming. If the precipitate does not redissolve, the solution is not stable under those storage conditions.

-

Use analytical methods to quantify any degradation over time.

4. Freeze-Thaw Stability:

-

Subject an aliquot to multiple freeze-thaw cycles (e.g., 3-5 cycles). A freeze-thaw cycle consists of freezing the sample at -20°C or -80°C and then thawing it to room temperature.

-

After the cycles, visually inspect for precipitation and analyze for degradation.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO.

Recommended Storage Conditions

Based on general best practices for storing organic compounds in DMSO, the following conditions are recommended. However, these should be validated by the user's own stability studies.

-

Short-term (≤ 1 week): Store at 4°C.

-

Long-term (> 1 week): Aliquot and store at -20°C or -80°C. -80°C is generally preferred for long-term storage to minimize degradation.

-

Protection from Light: Always store solutions in amber vials to protect the compound from light-induced degradation.

-

Moisture: Use anhydrous DMSO and keep vials tightly sealed to prevent moisture absorption, which can cause the compound to precipitate.

By following these detailed application notes and protocols, researchers can confidently prepare and validate this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

-

U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

-

gChem. (n.d.). DMSO. Retrieved from [Link]

-

Gotor-Azagra, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2322. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinamide, 99%. Retrieved from [Link]

-

World Health Organization. (2018). Annex 10 - ICH. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylisonicotinamide. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H11N3). Retrieved from [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. PubChemLite - this compound (C12H11N3) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fda.gov [fda.gov]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS) using N-Phenylisonicotinamidine

Abstract & Introduction

N-Phenylisonicotinamidine (CAS: 23573-51-5) represents a class of amidine-based small molecules that function as competitive inhibitors of Nitric Oxide Synthase (NOS) enzymes. While the isonicotinamidine core has been explored for antitubercular activity (targeting InhA), its primary utility in biochemical screening lies in its structural mimicry of L-Arginine , making it a potent probe for the arginine-binding active site of NOS isoforms, particularly inducible NOS (iNOS).

This application note provides a rigorous, standardized protocol for determining the IC50 and Ki of this compound against recombinant human iNOS. The assay utilizes the Griess Reaction to quantify nitrite (

Mechanism of Action

The amidine group (

Experimental Logic & Pathway Visualization

Understanding the cofactor dependence of iNOS is critical for assay validity. Unlike constitutive isoforms (eNOS, nNOS) which are regulated by intracellular calcium transients, iNOS binds Calmodulin (CaM) tightly at basal calcium levels. However, in vitro assays require the exogenous addition of cofactors (FAD, FMN, BH4) to ensure the enzyme is fully active and that inhibition is due to the ligand, not cofactor depletion.

Diagram 1: iNOS Signaling & Inhibition Mechanism

Caption: Mechanism of iNOS catalysis and competitive inhibition by this compound. The inhibitor blocks the arginine binding site, preventing NO formation.

Materials & Preparation

Reagents

| Reagent | Specification | Storage |

| This compound | >98% Purity (HPLC) | -20°C (Solid), Desiccated |

| Recombinant Human iNOS | Active dimer, >90% purity | -80°C (Avoid freeze-thaw) |

| L-Arginine | Substrate, Ultra-pure | 4°C |

| NADPH | Reduced form (Tetrasodium salt) | -20°C (Freshly prepared) |

| Tetrahydrobiopterin (BH4) | Critical cofactor | -80°C (Light sensitive!)[1] |

| Griess Reagent A | 1% Sulfanilamide in 5% H3PO4 | 4°C |

| Griess Reagent B | 0.1% NED (N-1-napthylethylenediamine) | 4°C (Dark) |

Buffer Formulation (Assay Buffer)

Prepare fresh. pH is critical for amidine binding.

-

Base: 50 mM HEPES, pH 7.4

-

Salts: 1 mM CaCl2, 10 µg/mL Calmodulin (CaM)

-

Cofactors: 5 µM FAD, 5 µM FMN

-

Stabilizer: 0.1 mg/mL BSA (prevents enzyme adsorption to plastic)

Compound Preparation

-

Stock Solution: Dissolve this compound in 100% DMSO to 10 mM.

-

Note: Amidines are basic; ensure complete dissolution. Vortex well.

-

-

Working Dilutions: Perform a 1:3 serial dilution in DMSO (8 points).

-

Range: 10 mM down to ~4 µM.

-

Final Assay Concentration: Dilute 1:20 into the aqueous reaction mix to keep DMSO < 5%.

-

Detailed Assay Protocol

Objective: Determine the IC50 of this compound against iNOS via Nitrite detection.